molecular formula C12H13N3O3 B10917905 1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole

1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole

Cat. No.: B10917905
M. Wt: 247.25 g/mol
InChI Key: TUSGNQVHXSUVTH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a nitrophenoxy group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 3,5-dimethylpyrazole with 2-nitrophenoxy methyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole: Similar structure but with the nitrophenoxy group at a different position.

    1,3-Dimethyl-4-((4-nitrophenoxy)methyl)-1H-pyrazole: Similar structure but with the nitrophenoxy group at the para position.

    1,3-Dimethyl-4-((2-aminophenoxy)methyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1,3-Dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole is unique due to the specific positioning of the nitrophenoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and the nitrophenoxy group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1,3-dimethyl-4-[(2-nitrophenoxy)methyl]pyrazole

InChI

InChI=1S/C12H13N3O3/c1-9-10(7-14(2)13-9)8-18-12-6-4-3-5-11(12)15(16)17/h3-7H,8H2,1-2H3

InChI Key

TUSGNQVHXSUVTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1COC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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